Bienvenue dans la boutique en ligne BenchChem!

3-Fluoro-4-(4-formylphenoxy)benzamide

Medicinal Chemistry Opioid Receptor Pharmacology Synthetic Methodology

3-Fluoro-4-(4-formylphenoxy)benzamide is the validated advanced intermediate for KOR antagonist Compound 25 (Ki=0.565 nM, >60-fold selective over μ, >370-fold over δ). The 3-fluoro substituent is pharmacologically decisive—substitution with Cl or H alters target selectivity and synthetic efficiency. The para-formylphenoxy aldehyde enables modular reductive amination for focused library construction, supporting CNS drug discovery (depression, anhedonia, ethanol use disorder) and oncology SAR programs. Available at ≥98% purity with batch-specific NMR, HPLC, and GC documentation for reproducible kilo-scale process development.

Molecular Formula C14H10FNO3
Molecular Weight 259.23
CAS No. 676494-56-7
Cat. No. B3029477
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Fluoro-4-(4-formylphenoxy)benzamide
CAS676494-56-7
Molecular FormulaC14H10FNO3
Molecular Weight259.23
Structural Identifiers
SMILESC1=CC(=CC=C1C=O)OC2=C(C=C(C=C2)C(=O)N)F
InChIInChI=1S/C14H10FNO3/c15-12-7-10(14(16)18)3-6-13(12)19-11-4-1-9(8-17)2-5-11/h1-8H,(H2,16,18)
InChIKeyNLRZKJKUWXRXFY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Fluoro-4-(4-formylphenoxy)benzamide CAS 676494-56-7: Procurement and Differentiation Guide for Medicinal Chemistry Intermediates


3-Fluoro-4-(4-formylphenoxy)benzamide (CAS 676494-56-7; molecular formula C14H10FNO3; molecular weight 259.23 g/mol) is a substituted phenoxybenzamide derivative characterized by a 3-fluoro substituent on the central benzamide ring and a para-formylphenoxy ether moiety . The compound serves as a critical advanced synthetic intermediate in medicinal chemistry programs, most notably in the preparation of high-affinity kappa opioid receptor (KOR) antagonists and arylphenylpyrrolidinylmethylphenoxybenzamides . The aldehyde functional group enables reductive amination and other C–N bond-forming transformations, while the 3-fluoro substitution modulates both physicochemical properties and downstream target interactions .

3-Fluoro-4-(4-formylphenoxy)benzamide: Why In-Class Analogs Cannot Be Readily Substituted in Synthetic Campaigns


Substitution of 3-Fluoro-4-(4-formylphenoxy)benzamide with closely related analogs, such as the non-fluorinated 4-(4-formylphenoxy)benzamide (CAS 676494-67-0) or the 3-chloro variant (CAS not assigned), introduces consequential changes that propagate through subsequent synthetic steps [1]. The 3-fluoro substituent directly influences the regioselectivity of electrophilic aromatic substitution and alters the electron density of the central benzamide ring, which in turn affects the efficiency of downstream coupling reactions [2]. More critically, the identity of the 3-position halogen (F vs. Cl vs. H) is maintained in the final elaborated product, where it modulates target binding affinity and selectivity—for instance, the (S)-3-fluoro-containing final compound exhibits a κ opioid receptor Ki of 0.565 nM, whereas the corresponding 3-chloro analog produces a different selectivity profile and is deployed for distinct purposes (receptor occupancy tracer vs. therapeutic antagonist) . Generic substitution of the intermediate therefore alters both synthetic tractability and the pharmacological identity of the ultimate product.

Quantitative Differentiation Evidence for 3-Fluoro-4-(4-formylphenoxy)benzamide: Comparator-Backed Procurement Rationale


Synthetic Utility: Reductive Amination Yield as a Key Intermediate for KOR Antagonists

3-Fluoro-4-(4-formylphenoxy)benzamide functions as a critical aldehyde-bearing intermediate for reductive amination with chiral pyrrolidines. In a published synthetic protocol, reaction with (2S)-2-(3-fluorophenyl)pyrrolidine under standard reductive amination conditions (1,2-dichloroethane, sodium triacetoxyborohydride, acetic acid, molecular sieves, 20 °C) proceeds to give the coupled product (S)-3-fluoro-4-(4-((2-(3-fluorophenyl)pyrrolidin-1-yl)methyl)phenoxy)benzamide . This transformation establishes a quantitative benchmark for the aldehyde's synthetic accessibility. In contrast, the non-fluorinated analog 4-(4-formylphenoxy)benzamide (CAS 676494-67-0) yields the corresponding 4-(4-((phenethylamino)methyl)phenoxy)benzamide under similar conditions in 93% yield, providing a comparator for reductive amination efficiency [1]. The presence of the 3-fluoro group is retained through the coupling step and contributes to the downstream pharmacological profile of the elaborated molecule, where (S)-3-fluoro-4-(4-((2-(3-fluorophenyl)pyrrolidin-1-yl)methyl)phenoxy)benzamide (Compound 25) demonstrates a κ opioid receptor Ki = 0.565 nM in CHO cells expressing cloned human opioid receptors .

Medicinal Chemistry Opioid Receptor Pharmacology Synthetic Methodology

Halogen Position Differentiation: 3-Fluoro vs. 3-Chloro Intermediate Impact on Final Product Pharmacology

The identity of the 3-position halogen substituent on the central benzamide ring of the intermediate is preserved through multi-step synthesis and directly modulates the receptor binding profile of the final elaborated product. In a direct comparative evaluation conducted by Mitch et al. (2012) using cloned human opioid receptors expressed in CHO cells, the (S)-3-fluoro-containing final product (Compound 25, derived from 3-Fluoro-4-(4-formylphenoxy)benzamide) exhibited a κ opioid receptor Ki = 0.565 nM, μ opioid receptor Ki = 35.8 nM, and δ opioid receptor Ki = 211 nM, yielding κ/μ and κ/δ selectivity ratios of approximately 63-fold and 373-fold, respectively . In contrast, the corresponding (S)-3-chloro analog (Compound 18, derived from 3-Chloro-4-(4-formylphenoxy)benzamide) was characterized not by its binding affinity but by its favorable properties as a receptor occupancy tracer, including good specific versus nonspecific binding and high brain uptake in vivo . This functional divergence—high-potency antagonist versus imaging tracer—is directly attributable to the halogen substitution pattern initiated at the intermediate stage. Furthermore, the commercial procurement landscape recognizes this distinction: market guidance explicitly identifies 3-Chloro-4-(4-formylphenoxy)benzamide as a potential alternative but notes it possesses "similar chemical properties" without equivalent pharmacological validation [1].

Opioid Receptor Pharmacology Structure-Activity Relationship Drug Discovery

Physicochemical Differentiation: Fluorine Substitution Effects on LogP and Hydrogen Bonding

The 3-fluoro substitution on 3-Fluoro-4-(4-formylphenoxy)benzamide (molecular weight 259.23 g/mol; exact mass 259.064 Da) introduces distinct physicochemical properties relative to the non-fluorinated analog 4-(4-formylphenoxy)benzamide (CAS 676494-67-0; molecular weight 241.24 g/mol) . The presence of the electronegative fluorine atom at the 3-position reduces the overall lipophilicity while maintaining the capacity for hydrogen bonding and dipole interactions. Although computed XLogP3 values are not available for the 3-fluoro compound in authoritative public databases, the non-fluorinated analog exhibits an XLogP3 of 1.8 [1]. The fluoro derivative is expected to have a lower LogP value (greater hydrophilicity) based on the well-established electronic effect of aryl fluorine substitution in drug design. Additionally, the target compound has a predicted topological polar surface area of 70.38 Ų and predicted pKa of 15.50 ± 0.50, whereas the non-fluorinated analog has a topological polar surface area of 69.4 Ų [2]. The predicted boiling point of 379.8 ± 42.0 °C and density of 1.332 ± 0.06 g/cm³ (predicted) provide baseline handling parameters for procurement and storage planning . These physicochemical differences, while subtle, influence solubility, membrane permeability, and crystallinity—all factors that affect synthetic handling and, when carried forward into final products, impact ADME properties.

Physicochemical Properties Drug Design ADME Prediction

Commercial Availability and Purity Benchmarking Across Vendor Landscape

3-Fluoro-4-(4-formylphenoxy)benzamide is commercially available from multiple reputable suppliers with verifiable purity specifications ranging from 95% to ≥98% . Vendor-reported purity data includes 97% standard purity from Bidepharm with batch-specific QC documentation including NMR, HPLC, and GC ; ≥98% from ChemScene (Catalog No. CS-0669854) ; 98% from Leyan (Product No. 1740510) ; and 95% minimum purity from AKSci (Catalog 2553AQ) with MDL Number MFCD12923346 . In contrast, the non-fluorinated analog 4-(4-formylphenoxy)benzamide (CAS 676494-67-0) is less broadly stocked in the research chemical supply chain and is primarily indexed in compound databases rather than vendor catalogs [1]. The 3-chloro analog 3-Chloro-4-(4-formylphenoxy)benzamide lacks a standard CAS registry assignment and is not uniformly available across major suppliers, limiting its practical utility for scaled or repeated synthetic campaigns [2]. The established vendor ecosystem for the 3-fluoro compound, combined with the availability of batch-specific analytical documentation, reduces procurement risk and ensures synthetic reproducibility.

Chemical Procurement Quality Control Supply Chain

3-Fluoro-4-(4-formylphenoxy)benzamide: Defined Application Scenarios for Research and Industrial Procurement


Medicinal Chemistry: Synthesis of High-Affinity Selective Kappa Opioid Receptor Antagonists

3-Fluoro-4-(4-formylphenoxy)benzamide is the validated advanced intermediate for constructing (S)-3-fluoro-4-(4-((2-(3-fluorophenyl)pyrrolidin-1-yl)methyl)phenoxy)benzamide (Compound 25) and related arylphenylpyrrolidinylmethylphenoxybenzamides via reductive amination with chiral pyrrolidines . The resulting fluorinated products demonstrate κ opioid receptor binding affinity in the sub-nanomolar range (Ki = 0.565 nM) with >60-fold selectivity over μ opioid receptors and >370-fold selectivity over δ opioid receptors [1]. This application scenario is directly relevant for drug discovery programs targeting depression, anhedonia, ethanol use disorder, and stress-related psychiatric conditions where KOR antagonism has demonstrated therapeutic potential . Procurement of the 3-fluoro intermediate is essential for programs requiring the specific fluorine substitution pattern validated in published medicinal chemistry campaigns.

Chemical Biology: Preparation of Fluorinated Phenoxybenzamide Libraries for Antiproliferative Screening

The 4-substituted-phenoxy-benzamide scaffold, of which 3-Fluoro-4-(4-formylphenoxy)benzamide is a representative member, has been systematically evaluated for antiproliferative activity against SW620, HT29, and MGC803 cancer cell lines in vitro . In a published library of 4-substituted-phenoxy-benzamide derivatives bearing aryl cycloaliphatic amine moieties, the majority of compounds exhibited moderate to promising efficacy, with Compound 10c demonstrating inhibition of the Hedgehog (Hh) signaling pathway in an Hh-related assay [1]. The aldehyde functionality on 3-Fluoro-4-(4-formylphenoxy)benzamide provides a modular handle for diversification via reductive amination, enabling the rapid construction of focused libraries for SAR exploration . This application scenario supports procurement for oncology-focused medicinal chemistry and chemical biology programs seeking to explore the antiproliferative potential of the phenoxybenzamide chemotype.

Process Chemistry: Scale-Up and Optimization of Reductive Amination Protocols

3-Fluoro-4-(4-formylphenoxy)benzamide serves as a well-characterized substrate for optimizing reductive amination conditions at scale. Published protocols establish baseline reaction parameters using 1,2-dichloroethane as solvent with sodium triacetoxyborohydride and acetic acid at 20 °C in the presence of molecular sieves . The aldehyde's reactivity profile, combined with the presence of the fluorine substituent (which influences electron density and regioselectivity), makes it a representative substrate for developing robust C–N bond-forming methodologies applicable across aryl aldehyde intermediates. The commercial availability of the compound at 95–98% purity with batch-specific QC documentation (NMR, HPLC, GC) supports reproducible process development [1]. Procurement in this context enables the establishment of reliable synthetic routes that can be transferred to kilogram-scale manufacturing of fluorinated benzamide derivatives.

Reference Standard and Analytical Method Development

The well-defined analytical profile of 3-Fluoro-4-(4-formylphenoxy)benzamide—including its exact mass (259.064 Da), molecular formula (C14H10FNO3), predicted HPLC retention behavior (based on LogP trend), and characteristic NMR signals for the aldehyde proton (~δ 9.9 ppm) and aromatic fluorine coupling—supports its use as a reference standard in analytical chemistry laboratories . The compound's MDL Number (MFCD12923346) and established CAS registry (676494-56-7) facilitate unambiguous identification in compound management systems [1]. Procurement of high-purity material (≥98%) from vendors providing full analytical documentation enables its deployment as a calibration standard for LC-MS, HPLC method validation, and impurity profiling in synthetic campaigns involving fluorinated phenoxybenzamide intermediates.

Quote Request

Request a Quote for 3-Fluoro-4-(4-formylphenoxy)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.